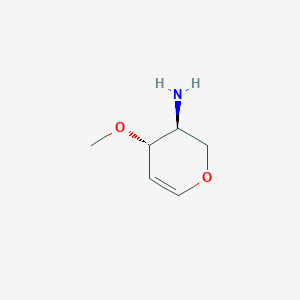
Boc-L-Tyrosinol(2,6-di-Cl-Bzl)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-L-Tyrosinol (2,6-di-Cl-Bzl) is a synthetic compound that has been used in scientific research since the mid-20th century. It is an organoboron compound, consisting of a boron atom connected to a tyrosine group, and is often used as a precursor to other organic compounds and as a reagent in organic synthesis. It has been used in a variety of research applications, including in the synthesis of peptides, carbohydrates, and other small molecules, as well as in biophysical and biochemical studies.
Wissenschaftliche Forschungsanwendungen
Rapid Synthesis of Boc-2',6'-dimethyl-l-tyrosine and Derivatives
A study highlighted the rapid synthesis of Boc-2',6'-dimethyl-l-tyrosine and its derivatives for incorporation into opioid peptidomimetics. The synthesis method, utilizing microwave-assisted Negishi coupling, is crucial for creating unnatural tyrosine derivatives, some of which had not been previously examined in opioid ligands. This method facilitates the development of synthetic opioid ligands with potentially superior potency (Bender et al., 2015).
Synthesis of 2-[18F]fluoro-L-tyrosine via Regiospecific Fluoro-de-stannylation
Research on the synthesis of 2-[18F]Fluoro-L-tyrosine through regiospecific fluoro-de-stannylation of protected 2-trialkylstannyl tyrosine derivatives has shown potential for imaging protein metabolism in vivo using positron emission tomography. This approach presents a facile and automatable process, indicating the compound's utility in medical imaging (Hess et al., 2002).
tert-Butoxycarbonylation of Tyrosine and Other Phenolic Amino Acids
The tert-butoxycarbonylation of tyrosine and other phenolic amino acids has been explored, detailing methods to obtain N-tert-butoxycarbonyl (Boc) derivatives. This process is significant for synthesizing peptides and amino acid derivatives with specific functionalities and protection strategies (Pozdnev, 2004).
Large-scale Production of N,N'-diBoc-dityrosine
A study on the large-scale production of N,N'-diBoc-dityrosine through HRP-catalyzed N-Boc-L-tyrosine oxidation introduces an efficient method for preparing dityrosine, a biomarker for oxidative protein damage. The method allows for simple one-step chromatographic purification, showcasing the practicality of synthesizing derivatives for bioanalytical applications (Lee et al., 2011).
Synthesis of Enzymatically Crosslinkable Peptide-Poly(L-lysine) Conjugate
The synthesis of poly(L-lysine)s with an N-epsilon-substituted tetrapeptide showcases an enzymatically crosslinkable system for potential applications in biotechnology and materials science. This work illustrates the versatility of tyrosine derivatives in designing bio-inspired materials and in enzyme-mediated crosslinking processes (Tonegawa et al., 2004).
Wirkmechanismus
Target of Action
Boc-L-Tyrosinol(2,6-di-Cl-Bzl), also known as BOC-L-TYR(2,6-CL2-BZL)-OL, is a biochemical used in proteomics research
Mode of Action
It is known that the compound is used in the synthesis of peptides . The Boc group (tert-butyloxycarbonyl) is a protecting group used in organic synthesis. In the context of peptide synthesis, the Boc group prevents unwanted peptide bond formation.
Action Environment
The action of Boc-L-Tyrosinol(2,6-di-Cl-Bzl) is influenced by the conditions of the reaction it is used in. Factors such as temperature, pH, and the presence of other reactants can affect its efficacy and stability. It is typically stored below +30°C .
Eigenschaften
IUPAC Name |
tert-butyl N-[(2S)-1-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-3-hydroxypropan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25Cl2NO4/c1-21(2,3)28-20(26)24-15(12-25)11-14-7-9-16(10-8-14)27-13-17-18(22)5-4-6-19(17)23/h4-10,15,25H,11-13H2,1-3H3,(H,24,26)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQVVUJZJBKATBB-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=C(C=CC=C2Cl)Cl)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450282 |
Source


|
| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
169393-62-8 |
Source


|
| Record name | Boc-L-Tyrosinol(2,6-di-Cl-Bzl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40450282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[2-(Trifluoromethyl)benzoyl]piperazine](/img/structure/B69654.png)
![1-[(S)-2-Pyrrolidinyl]cyclopentanol](/img/structure/B69655.png)



![Bicyclo[3.2.0]heptan-2-amine, 1-methyl-, (1alpha,2beta,5alpha)-(9CI)](/img/structure/B69659.png)

